Cas no 2680841-30-7 ({1'-amino-3'-oxaspiroazetidine-3,2'-bicyclo2.1.1hexan-4'-yl}methanol)

{1'-amino-3'-oxaspiroazetidine-3,2'-bicyclo2.1.1hexan-4'-yl}methanol structure
2680841-30-7 structure
Product Name:{1'-amino-3'-oxaspiroazetidine-3,2'-bicyclo2.1.1hexan-4'-yl}methanol
CAS No:2680841-30-7
MF:C8H14N2O2
MW:170.208961963654
CID:5650136
PubChem ID:165940119
Update Time:2025-06-21

{1'-amino-3'-oxaspiroazetidine-3,2'-bicyclo2.1.1hexan-4'-yl}methanol Chemical and Physical Properties

Names and Identifiers

    • 2680841-30-7
    • {1'-amino-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexan]-4'-yl}methanol
    • EN300-28271061
    • {1'-amino-3'-oxaspiroazetidine-3,2'-bicyclo2.1.1hexan-4'-yl}methanol
    • Inchi: 1S/C8H14N2O2/c9-7-1-6(2-7,5-11)12-8(7)3-10-4-8/h10-11H,1-5,9H2
    • InChI Key: KREKJRVXKISXED-UHFFFAOYSA-N
    • SMILES: O1C2(CO)CC(C2)(C21CNC2)N

Computed Properties

  • Exact Mass: 170.105527694g/mol
  • Monoisotopic Mass: 170.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.3
  • Topological Polar Surface Area: 67.5Ų

{1'-amino-3'-oxaspiroazetidine-3,2'-bicyclo2.1.1hexan-4'-yl}methanol Pricemore >>

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Additional information on {1'-amino-3'-oxaspiroazetidine-3,2'-bicyclo2.1.1hexan-4'-yl}methanol

Introduction to {1'-amino-3'-oxaspiroazetidine-3,2'-bicyclo2.1.1hexan-4'-yl}methanol (CAS No. 2680841-30-7)

{1'-amino-3'-oxaspiroazetidine-3,2'-bicyclo2.1.1hexan-4'-yl}methanol} is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2680841-30-7, represents a unique structural motif that combines elements of spiroazetidine and bicyclohexane frameworks, making it a promising candidate for further exploration in drug discovery and development.

The structural complexity of {1'-amino-3'-oxaspiroazetidine-3,2'-bicyclo2.1.1hexan-4'-yl}methanol contributes to its potential biological activity. The spiroazetidine core is known for its ability to mimic the conformational flexibility of natural amino acids, which can be advantageous in designing molecules that interact with biological targets. Additionally, the presence of a bicyclo2.1.1hexane ring system introduces rigidity, which can enhance binding affinity and selectivity.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of such complex molecules with greater accuracy. Studies indicate that the compound exhibits favorable solubility and metabolic stability, suggesting its potential for oral administration and prolonged half-life in vivo. These properties are crucial for developing therapeutic agents that require multiple daily dosing or have stringent bioavailability requirements.

The synthesis of {1'-amino-3'-oxaspiroazetidine-3,2'-bicyclo2.1.1hexan-4'-yl}methanol involves multi-step organic transformations that require precise control over reaction conditions. The use of advanced catalytic systems has streamlined the synthesis process, making it more efficient and scalable. For instance, transition metal-catalyzed cross-coupling reactions have been employed to construct the spirocyclic framework, while protecting group strategies have been utilized to ensure regioselectivity during functionalization.

Biological evaluation of {1'-amino-3'-oxaspiroazetidine-3,2'-bicyclo2.1.1hexan-4'-yl}methanol has revealed intriguing interactions with various biological targets. Preliminary in vitro studies suggest that the compound exhibits moderate activity against certain enzymes and receptors implicated in inflammatory pathways. This activity is particularly relevant given the increasing recognition of inflammation as a key factor in numerous diseases, including cardiovascular disorders and neurodegenerative conditions.

The compound's mechanism of action remains an area of active investigation. Researchers are employing a combination of spectroscopic techniques and molecular modeling to elucidate how {1'-amino-3'-oxaspiroazetidine-3,2'-bicyclo2.1.1hexan-4'-yl}methanol interacts with its targets at the molecular level. These studies are expected to provide valuable insights into its pharmacological profile and may guide the design of more potent derivatives.

One of the most exciting aspects of this compound is its potential for structure-based drug design (SBDD). By leveraging high-resolution structural data obtained from X-ray crystallography or cryo-electron microscopy, researchers can visualize how {1'} interacts with biological macromolecules such as proteins and nucleic acids. This information can be used to optimize the compound's binding affinity and selectivity through rational chemical modifications.

The integration of artificial intelligence (AI) into drug discovery has accelerated the process of identifying promising candidates like {1'} from large chemical libraries. Machine learning algorithms can predict biological activity based on structural features, allowing researchers to prioritize compounds for experimental validation efficiently. This approach has already led to several breakthroughs in identifying novel therapeutic agents with improved efficacy and reduced side effects.

In conclusion, {1'} represents a fascinating example of how structural complexity can be leveraged to develop innovative pharmaceuticals. Its unique combination of spiroazetidine and bicyclohexane moieties offers a rich scaffold for further medicinal chemistry exploration. As research continues to uncover new biological activities and mechanisms of action associated with this compound, it holds promise as a lead molecule for developing next-generation therapeutics targeting various diseases.

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